Sodium Borate

Description

Historical Context of Borate (B1201080) Compound Research and Applications

The history of borate compounds dates back to the 8th century AD when borax (B76245) was first discovered in the dry lake beds of Tibet and subsequently traded along the Silk Road. byjus.com Early mentions of borate compounds can be found in the work of Persian alchemist Rhazes around the 9th century, who classified minerals into categories that included borax. weebly.com For centuries, borates were valued for specialized applications, such as a flux for assaying and refining precious metals like gold and silver. researchgate.net Chinese pottery from the third century showcases the use of colorful borax glazes. researchgate.net

The modern era of borate research and application began to take shape in the 18th and 19th centuries. In 1808, French chemists Louis Jacques Thénard and Joseph Louis Gay-Lussac successfully isolated boron from its compounds by heating boric acid with potassium metal. weebly.com Around the same time, Humphry Davy was also conducting experiments that contributed to the understanding of boron. weebly.comborates.today

The "borax boom" in the United States during the latter half of the 19th century marked a significant turning point. The discovery of vast borate deposits in California and Nevada led to large-scale mining operations. researchgate.net These discoveries transformed borates from a high-priced, specialized material into a relatively low-cost chemical raw material available for a multitude of industrial and household uses. researchgate.net

Diverse Forms of Sodium Borate and Their Academic Significance

This compound is a white, solid boron compound that can be found in either a crystalline or amorphous state. vedantu.com It is available in several forms, primarily distinguished by their degree of hydration. These include sodium tetraborate (B1243019) decahydrate (B1171855) (borax), sodium tetraborate pentahydrate, and anhydrous sodium tetraborate, as well as sodium metaborate (B1245444) and disodium (B8443419) octaborate. Each of these forms possesses unique properties that make them suitable for specific research and industrial applications.

Sodium Tetraborate Decahydrate (Borax) Research

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax, is arguably the most well-known form of this compound. acs.org Its chemical structure is more accurately represented as Na₂[B₄O₅(OH)₄]·8H₂O. byjus.com

Key Research Applications:

Industrial Applications: Research has extensively documented the use of borax in the manufacturing of glass, enamels, and ceramic glazes. mfa.orgwho.int It acts as a flux, lowering the melting point of the materials. weebly.comresearchgate.net In the detergent industry, it serves as a water softener and cleaning agent. byjus.com

Chemical Research: In chemical laboratories, sodium tetraborate decahydrate is utilized as a buffering agent. byjus.com Its stability allows it to be used as a primary standard in acid-base titrimetry. byjus.comacs.org When heated, molten borax has the notable property of dissolving many metal oxides, forming colored glasses, a characteristic used in the classic borax bead test for qualitative chemical analysis.

Agricultural and Environmental Research: It is used in small quantities in fertilizers to supply the essential micronutrient boron to plants. ases.in Conversely, in higher concentrations, it functions as an herbicide. Recent studies have also investigated its effectiveness in reducing hydrogen sulfide (B99878) production in swine manure by inhibiting sulfate-reducing bacteria. nih.gov

Biochemical and Materials Science Research: Single crystals of sodium tetraborate decahydrate have been grown and studied for their optical and dielectric properties. researchgate.net Research has also explored its use as a biomordant in the dyeing of textile materials. researchgate.net In vitro studies have examined its effects on antioxidant enzymes in human red blood cells, finding no significant inhibitory or activating effects at the concentrations studied. researchgate.net

Sodium Tetraborate Pentahydrate Research

Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O) is a significant commercial form of this compound, valued for its higher boron content compared to the decahydrate form. When borax decahydrate is heated above approximately 62°C, it loses water of crystallization and forms the pentahydrate. nih.gov

Key Research Applications:

Industrial Dominance: This form holds a dominant share of the sodium tetraborate market due to its excellent solubility, stability, and versatility. precedenceresearch.com Its primary applications are in the production of glass and ceramics, as a component in detergents, and in agriculture. precedenceresearch.comatamanchemicals.com

Advanced Materials: A growing area of research and application is in the manufacturing of high-performance borosilicate glass, which is used in products like solar panels. precedenceresearch.com

Pest Control Research: It has been used as an insecticide, often in ant baits, where its slow-acting nature allows it to be carried back to the colony. atamanchemicals.com

Anhydrous Sodium Tetraborate Research

Anhydrous sodium tetraborate (Na₂B₄O₇), also known as anhydrous borax, is the most concentrated form of this compound. americanelements.com It is produced by fusing hydrated forms of borax to remove the water of crystallization. nih.gov

Key Research Applications:

Glass and Ceramics Manufacturing: Anhydrous borax is crucial in the production of borosilicate glasses, glass wool, and ceramics. jst.go.jp Research highlights its advantages in glass manufacturing, including energy savings during the melting process and increased productivity. Because it lacks water, it prevents the "puffing" and "decrepitation" phenomena that can occur with hydrated forms, leading to less volatility loss of the key glass-forming oxide, B₂O₃.

Structural Studies: The thermal transformation of borax to its anhydrous form involves several stages, including dehydration to tincalconite (Na₂B₄O₅(OH)₄·3H₂O), decomposition into an amorphous phase, and finally crystallization into anhydrous borax at higher temperatures. jst.go.jp Advanced structural studies using X-ray diffraction have been conducted to understand the crystal structures of the different phases (α- and γ-) of anhydrous borax that form upon heating. jst.go.jp

Thermodynamic Research: The thermodynamic properties, such as the low-temperature heat capacity of both anhydrous and vitreous (glassy) sodium tetraborate, have been the subject of technical research to understand their fundamental physical chemistry. umich.edu

| Property | Anhydrous (Na₂B₄O₇) | Decahydrate (Na₂B₄O₇·10H₂O) |

|---|---|---|

| Molecular Weight (g/mol) | 201.22 | 381.38 |

| Appearance | White powder or glassy solid | White crystalline solid |

| Melting Point (°C) | 743 | 75 (decomposes) |

| Boiling Point (°C) | 1,575 | Decomposes |

| Density (g/cm³) | 2.367 | 1.73 |

| Water Solubility | 2.56 g/100ml at 20°C | Soluble, increases with temperature |

Sodium Metaborate Research

Sodium metaborate (NaBO₂) exists in several hydrated forms, such as the tetrahydrate (NaBO₂·4H₂O) and dihydrate. dergipark.org.tr It is a byproduct of the hydrolysis of sodium borohydride (B1222165), a key compound in hydrogen storage research. dergipark.org.tr

Key Research Applications:

Hydrogen Economy: A significant area of research focuses on the recycling of sodium metaborate back into sodium borohydride, which is crucial for the viability of a hydrogen-based economy. mdpi.com However, studies have shown that the electrochemical reduction of metaborate to borohydride is challenging and often has low conversion efficiencies. mdpi.com

Synthesis and Structural Analysis: Research has explored different methods for synthesizing hydrated sodium metaborates, comparing classical and ultrasound-assisted techniques. dergipark.org.tr Structural analyses of aqueous sodium metaborate solutions have been conducted using X-ray diffraction to understand the hydration of ions and ion association in solution. researchgate.net

Carbon Capture: In a novel approach to carbon capture and utilization, sodium metaborate tetrahydrate has been investigated as a green activating agent for producing boron-doped porous carbons from biomass, which show potential for CO₂ adsorption. mdpi.com

Disodium Octaborate Research

Disodium octaborate, typically found as a tetrahydrate (Na₂B₈O₁₃·4H₂O), is a highly soluble borate used in a variety of applications. ases.insantos.com

Key Research Applications:

Wood Preservation and Pest Control: A primary application of disodium octaborate tetrahydrate (DOT) is as a wood preservative, offering protection against fungi and insects like termites. science.govhse.gov.uk It is also used as an insecticide and fungicide in agricultural settings, for instance, on crops like grapes and citrus to control pests and diseases such as powdery mildew. ases.in

Fire Retardancy: DOT is researched and used as a fire retardant. atamanchemicals.com Studies have evaluated its performance in treating materials like flakeboard to improve fire resistance. science.gov

Industrial and Agricultural Formulations: Research has focused on developing efficient synthesis methods for producing disodium octaborate tetrahydrate from raw materials like boric acid for use in products such as instant boron fertilizers. patsnap.com Its use as a micronutrient in fertilizers is a significant application. hse.gov.uk

Current Research Landscape and Emerging Areas in this compound Science

The scientific investigation into this compound and its derivatives is experiencing a renaissance, branching out from its traditional industrial roles into sophisticated, high-technology applications. The current research landscape is characterized by a multidisciplinary approach, exploring the unique chemical properties of boron-oxygen compounds to address contemporary challenges in medicine, energy, materials science, and environmental protection. Researchers are increasingly focused on harnessing the capabilities of various this compound compounds to create novel materials and processes.

Emerging areas of study are leveraging sodium borates for their fluxing capabilities, thermal stability, and reactivity. Key innovation areas include the development of advanced biomaterials, next-generation energy storage solutions, high-performance materials for extreme environments, and novel environmental remediation technologies. This renewed focus is driven by the compound's natural abundance, relatively low cost, and versatile chemical behavior. azom.comtime.com

Biomedical Applications

A significant frontier in this compound research is its application in the biomedical field. Scientists are investigating its bioactive and antibacterial properties.

Antibacterial and Biofilm-Inhibiting Coatings: Research has shown that this compound exhibits potent antibacterial effects, particularly in preventing the formation of biofilms on medical implants. nih.gov Studies on titanium orthopedic implants coated with this compound demonstrated a significant reduction in bacterial colonization and a complete absence of biofilm formation at concentrations of 0.5 mg/mL and 0.75 mg/mL. nih.gov This is a critical area of study, as implant-associated infections are a serious complication in orthopedic surgery. nih.gov Borate compounds, in general, are recognized for their bioactive properties, which include the ability to promote the formation of an apatite layer on their surface and release biologically active ions. nih.gov

Cardioprotective Effects: In vitro studies have explored the role of sodium tetraborate in cardiovascular health. Research on cardiomyocytes (heart muscle cells) suggests that pretreatment with sodium tetraborate may protect against cellular damage induced by agents like isoproterenol. nih.gov These protective effects are linked to an increased proliferation rate and the inhibition of apoptosis (programmed cell death). nih.gov The compound was observed to delay the expression of genes associated with cardiac hypertrophy, indicating its potential as a therapeutic agent. nih.gov

Energy Applications

The global push for sustainable energy has opened new avenues for this compound research, particularly in energy storage technologies.

Sodium-ion Batteries (NIBs): As an alternative to lithium-ion batteries, NIBs are gaining attention due to the abundance and low cost of sodium. boronmolecular.comcreating-nanotech.com Various this compound derivatives are being developed as crucial components for these batteries.

Electrolytes: Compounds like sodium difluoro(oxalate)borate (NaDFOB) and sodium bis(oxalato)borate (NaBOB) are being investigated as electrolyte salts. boronmolecular.comacs.org These borate-based salts can be dissolved in non-flammable solvents to create safer electrolytes with high ionic conductivity and wide electrochemical stability windows. boronmolecular.comacs.org For instance, a 0.5 M solution of NaBOB in trimethyl phosphate (B84403) (TMP) yields an ionic conductivity of 5 mS cm⁻¹, comparable to conventional electrolytes, while offering fire-extinguishing properties. acs.org The market for compounds like Sodium Difluoro Oxalato Borate is projected to grow significantly, reflecting intense research and development in this area. openpr.com

Anode Materials: Novel metal borates, such as Co2Ni(BO3)2, are being synthesized and tested as high-performance anode materials for SIBs. These materials exhibit high reversible specific capacity and good cycling performance, presenting a new pathway for developing efficient sodium-ion storage. researchgate.net

Hydrogen Storage: Sodium octahydrotriborate (NaB3H8) is being studied for its potential in chemical hydrogen storage. boronmolecular.com It can release high-purity hydrogen gas through hydrolysis. boronmolecular.com Unlike other borohydrides, its hydrolysis products have low solubility, which could allow for a greater hydrogen storage capacity while maintaining a liquid phase, a feature compatible with existing liquid fuel infrastructure. boronmolecular.com

Advanced Materials

The unique properties of this compound make it a valuable component in the formulation of advanced materials with specialized functions.

High-Temperature Lubricants: In high-temperature industrial applications, conventional lubricants fail. Research has shown that binary mixtures of this compound and sodium silicate (B1173343) can act as effective lubricants at temperatures up to 800 °C. A mixture with a 9:1 weight ratio of sodium silicate to this compound significantly reduced friction and wear compared to sodium silicate alone. acs.org The this compound additive lowers the melting temperature of the silicate, allowing it to form a protective, molten film on sliding surfaces. acs.org

Glass and Ceramics: this compound continues to be a critical component in the manufacturing of specialized glass and ceramics. azom.comprecedenceresearch.com It acts as a flux, lowering the melting point of silica, which saves energy during production. time.comprecedenceresearch.com It also enhances the thermal shock resistance, chemical durability, and structural stability of the final product. precedenceresearch.com This is crucial for producing borosilicate glass used in laboratory equipment, cookware, and increasingly, for lightweight and durable display panels and solar panels. precedenceresearch.com

Flame Retardants: Sodium borates are effective flame retardants, particularly for cellulosic materials like wood, textiles, and insulation. azom.comtaylorandfrancis.com When exposed to heat, they release water and form a glassy protective layer, inhibiting combustion. precedenceresearch.com Research continues to explore combinations with other compounds, like boric acid, to enhance water solubility and effectiveness. taylorandfrancis.com

Hybrid Binders for Batteries: To improve the performance of lithium-ion batteries, researchers have developed hybrid binders for high-capacity silicon anodes. A cross-linked binder made from sodium alginate (SA) and this compound (SB) demonstrated improved mechanical robustness and peel strength. acs.org This enhanced stability led to a higher capacity retention (64.1%) after 100 cycles compared to a standard binder (50.6%). acs.org

Environmental Applications

This compound is being explored for its potential to mitigate environmental pollution.

Carbon Dioxide (CO2) Capture: A promising area of research is the development of sodium-based borate adsorbents for capturing CO2 at high temperatures (500–700 °C), typical of industrial flue gas streams. acs.orgresearchgate.net Materials synthesized from sodium precursors and boric acid have shown significant CO2 uptake capacity. acs.org The capture mechanism involves a chemical reaction with the molten this compound, which facilitates CO2 diffusion. acs.orgresearchgate.net These adsorbents have demonstrated high stability over multiple adsorption-desorption cycles. acs.org

Wastewater Treatment: The inhibitory effects of this compound on microbial activity are being studied for the treatment of industrial wastewater containing high concentrations of boron. nih.gov While high boron levels can be toxic to the microorganisms used in biological treatment systems, understanding these dynamics is crucial for optimizing aerobic biofilters to handle such waste streams. nih.gov

Data Tables

Table 1: Research Findings in Biomedical Applications of this compound

| Application Area | Compound/Material | Key Research Finding | Reference |

|---|---|---|---|

| Orthopedic Implants | This compound (NaB) Coating | No biofilm formation observed on titanium screws coated with 0.5 mg/mL and 0.75 mg/mL NaB. | nih.gov |

Table 2: Research Findings in Energy Applications of this compound

| Application Area | Compound/Material | Key Research Finding | Reference |

|---|---|---|---|

| Sodium-Ion Batteries | Sodium bis(oxalato)borate (NaBOB) in Trimethyl Phosphate (TMP) | Creates a non-flammable electrolyte with an ionic conductivity of 5 mS cm⁻¹ at room temperature. | acs.org |

| Sodium-Ion Batteries | Co2Ni(BO3)2 (CNBO) Anode | Exhibits a high initial reversible specific capacity of 544.2 mAh g⁻¹. | researchgate.net |

| Lithium-Ion Batteries | Sodium Alginate–this compound (SA-SB) Hybrid Binder | Improves capacity retention of silicon anodes to 64.1% after 100 cycles. | acs.org |

Table 3: Research Findings in Advanced Materials & Environmental Applications

| Application Area | Compound/Material | Key Research Finding | Reference |

|---|---|---|---|

| High-Temp. Lubricants | Sodium Silicate / this compound Mixture (9:1) | Reduces friction and wear volume significantly at 800 °C. | acs.org |

Structure

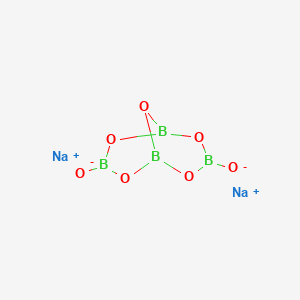

2D Structure

Properties

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Structural Elucidation and Characterization of Sodium Borate Systems

Crystallographic Analysis of Sodium Borate (B1201080) Compounds

Crystallographic methods, particularly X-ray diffraction, provide detailed information about the arrangement of atoms in the ordered structures of crystalline sodium borates.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms within a single crystal. This method has been used to elucidate the crystal structures of various sodium borate compounds. For instance, the structure of sodium samarium borate, Na₃Sm(BO₃)₂, was characterized using SC-XRD, revealing a monoclinic system with space group P2₁/n. This structure is built from interconnected NaO₇, NaO₆, NaO₅, SmO₈, and BO₃ units, forming a three-dimensional framework. mdpi.com Another example is the determination of the crystal structure of anhydrous borax (B76245), α-Na₂B₄O₇, which crystallizes in the triclinic space group P1. jst.go.jp The high-temperature form of sodium tetraborate (B1243019), Na₂O·4B₂O₃, has also been studied by single-crystal X-ray diffraction, showing a monoclinic space group P2₁/a and a structure composed of interlinking boron-oxygen networks. iucr.org Hydrated this compound crystals, such as Na₂(H₄B₅O₁₀), have also been characterized by single-crystal XRD, confirming their crystalline nature and determining lattice parameters. sphinxsai.com The crystal structure of borax decahydrate (B1171855), Na₂B₄O₇·10H₂O, has been determined, revealing a structure composed of chains of sodium-water octahedra and isolated [B₄O₅(OH)₄]²⁻ groups linked by hydrogen bonds. jst.go.jp

Powder X-ray Diffraction (XRD) for Amorphous and Crystalline Phases

Powder X-ray diffraction (XRD) is utilized to identify the crystalline phases present in a sample and to study the structure of both crystalline and amorphous sodium borates. For crystalline materials, the XRD pattern provides a unique fingerprint that can be matched to databases for phase identification. cambridge.org For example, powder XRD has been used to confirm the monoclinic structure of Na₃REB₂O₆ (RE = Pr, Sm, Eu) compounds, showing them to be isostructural. cambridge.org XRD patterns are also used to assess the degree of crystallinity and to identify amorphous phases, which exhibit broad, diffuse peaks rather than sharp reflections. researchgate.netresearchgate.net Studies on this compound glasses often use XRD to confirm their amorphous nature by the absence of sharp diffraction peaks. researchgate.netpreprints.org Powder XRD can also be used to track structural changes during processes like heating, where different anhydrous borax phases may appear. jst.go.jp

Spectroscopic Investigations of this compound Structures

Spectroscopic techniques, particularly Raman spectroscopy, are invaluable for probing the local and intermediate-range structure of sodium borates, including the identification and quantification of different structural units.

Raman Spectroscopy for Short-Range and Intermediate-Range Order Analysis

Raman spectroscopy is widely used to investigate the structural units and their connectivity in this compound glasses and melts. researchgate.neteie.grresearchgate.netingentaconnect.comresearchgate.netunt.eduresearchgate.netresearchgate.netresearchgate.net The Raman spectra of borate materials exhibit characteristic bands corresponding to the vibrations of different boron-oxygen polyhedra, such as trigonal BO₃ units and tetrahedral BO₄ units, as well as larger superstructural units like boroxol rings, pentaborate, tetraborate, and diborate groups. researchgate.netscispace.comwarwick.ac.ukjst.go.jp Analysis of the Raman spectra allows for the identification of these units and provides insights into the short-range order (SRO) and intermediate-range order (IRO) of the borate network. researchgate.netunt.eduscispace.comwarwick.ac.ukjst.go.jp

Specific Raman bands have been assigned to different structural units. For instance, sharp peaks around 800 cm⁻¹ are characteristic of alkali borate glasses with lower alkali oxide content, with a band at 805 cm⁻¹ attributed to the symmetric breathing vibration of boroxol rings and a band at 770 cm⁻¹ assigned to the symmetric breathing vibration of triborate and/or tetraborate rings. scispace.com Bands in the high-frequency region (1100–1600 cm⁻¹) are associated with the stretching vibrations of BO₃ and BO₂O⁻ units. researchgate.netresearchgate.net

Quantitative Evaluation of Structural Units (e.g., BO₃ and BO₂O⁻)

Raman spectroscopy, often in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can be used for the quantitative evaluation of different structural units in this compound systems. researchgate.netwarwick.ac.ukrsc.orgwarwick.ac.uk By deconvoluting the Raman spectra into individual bands corresponding to specific structural units, their relative intensities can be used to estimate their concentrations. researchgate.netresearchgate.net Studies have shown that the intensity ratios of certain Raman bands exhibit relationships with the molar ratios of structural units determined by techniques like ¹¹B NMR. researchgate.net For example, bands in the 1100–1600 cm⁻¹ region can be assigned to the vibration modes of BO₃ and BO₂O⁻ units, and their intensity ratios can be correlated with the ratio of symmetric BO₃ triangle units (N₃s) to asymmetric BO₂O⁻ triangle units (N₃a) obtained from ¹¹B-NMR results, allowing for quantitative normalization and comparison of band intensities. researchgate.net

Conversion Dynamics Between BO₄ and BO₂O⁻ Units at Elevated Temperatures

High-temperature Raman spectroscopy is employed to study the structural changes that occur in this compound glasses and melts with increasing temperature, including the conversion dynamics between different structural units like BO₄ and BO₂O⁻. researchgate.netingentaconnect.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgingentaconnect.com As temperature increases, the fraction of four-coordinated boron atoms (N₄) can change. researchgate.netresearchgate.netrsc.orgosti.gov In binary sodium borates, quantitative in situ structural studies at different temperatures using Raman spectroscopy indicate that a dynamic equilibrium exists between structural units, such as the conversion between BO₄ and BO₂O⁻ units. researchgate.netresearchgate.netrsc.org This conversion can be influenced by temperature and composition. researchgate.netrsc.org For instance, in this compound glass containing 25 mol% Na₂O, the N₄ value can change significantly between the glass and the melt. rsc.org Studies have shown that the fraction of BO₄ decreases with increasing temperature, and the equilibrium shifts towards the formation of BO₂O⁻ units at elevated temperatures. researchgate.netresearchgate.netrsc.org The enthalpy of the equilibrium reaction between BO₄ and BO₂O⁻ units has been estimated from high-temperature Raman data, showing an increase with increasing Na₂O content. researchgate.net

Speciation of Borate Ions in Aqueous Solutions via Raman Spectroscopy

Raman spectroscopy is a powerful tool for investigating the speciation of borate ions in aqueous solutions. Studies utilizing temperature-dependent Raman spectroscopy have provided evidence for the presence of various borate species, including boric acid B(OH)₃, borate [B(OH)₄]⁻, and polyborate species such as [B₃O₃(OH)₄]⁻, [B₄O₅(OH)₄]²⁻, and [B₅O₆(OH)₄]⁻ in aqueous this compound solutions. acs.orgresearchgate.net A weak shoulder on the borate band in some spectra may indicate the presence of the diborate species [B₂O(OH)₅]⁻. acs.org

Quantitative speciation of boric acid/polyborate solutions can be measured using reduced isotropic Raman spectroscopy. acs.org Band assignments for various borate species have been established. For instance, Raman shifts at 874 cm⁻¹ are attributed to the ν₁ vibrational mode of B(OH)₃, while the band at 741 cm⁻¹ corresponds to the ν₁ of B(OH)₄⁻. rsc.org Other characteristic bands are observed for polyborate species, such as the bands at 525 cm⁻¹, 760 cm⁻¹, 915 cm⁻¹, and 994 cm⁻¹ for B₅O₆(OH)₄⁻. rsc.org The divalent tetraborate ion B₄O₅(OH)₄²⁻ has also been observed in Na₂B₄O₇ or K₂B₄O₇ solutions through Raman spectroscopy. researchgate.net

Recent studies using Raman spectroscopy on aqueous this compound solutions under alkaline hydrothermal conditions at elevated temperatures and pressures have provided spectroscopic evidence for a diborate species, potentially [B₂(OH)₇]⁻ or [B₂O(OH)₅]⁻, with a band observed near 865 cm⁻¹. rsc.orgnih.gov Another possible candidate identified is the divalent diborate species [B₂O₂(OH)₄]²⁻, also predicted to have a band near 865 cm⁻¹ and postulated to be present as a sodium ion pair. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Interactions

Analysis of Borate Network Modifications

Characteristic IR bands in borate glasses are generally observed in the range of 1200–1600 cm⁻¹, corresponding to the asymmetric stretching relaxation of the B-O bond in trigonal BO₃ units. scienceasia.org Bands between 800 and 1200 cm⁻¹ are attributed to the B-O bond stretching of tetrahedral BO₄ units, and bands around 700 cm⁻¹ are due to the bending of B-O-B linkages in the borate networks. scienceasia.org The influence of metal ions on the borate network can be identified through changes in these characteristic bands. worldscientific.com

Identification of Mixed Borate-Silicate Linkages

In mixed borate-silicate systems, FTIR spectroscopy can provide insights into the formation of mixed borate-silicate linkages (B-O-Si). In these glasses, oxygen atoms can be bonded to both boron and silicon, or solely to silicon or boron, with charge compensation provided by cations like Na⁺. scirp.orgresearchgate.net The distribution of borate and silicate (B1173343) structural units is influenced by the ratios of Na₂O/B₂O₃ and SiO₂/B₂O₃. scirp.orgscirp.org

While FTIR spectroscopy is not affected by paramagnetic species, making it useful for quantitative measurements of structural fractions, distinguishing and quantifying B-O-Si linkages directly via FTIR can be challenging due to overlapping bands. scirp.org However, changes in the characteristic vibrational modes of borate and silicate units upon mixing can indicate the presence and extent of these mixed linkages. researchgate.net For example, the presence of iron as a former unit connected to BO₃ groups in borosilicate glasses has been confirmed by a well-resolved envelope at about 1280 cm⁻¹ in FTIR spectra. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B and ²³Na MAS-NMR, offers detailed information about the local environments of boron and sodium atoms in this compound systems, providing quantitative data on structural units and cationic environments.

¹¹B-NMR for Borate Unit Quantification (e.g., Boroxol, Pentaborate, Tetraborate, Diborate Groups)

¹¹B NMR is a key technique for quantifying the relative populations of different borate structural units, including trigonal [BO₃] and tetrahedral [BO₄] units. nih.govillinois.edu The ¹¹B central-transition (CT) MAS NMR spectral region allows for the discrimination and accurate quantification of these two boron coordinations. nih.gov BO₃ chemical shifts typically occur in the range of -12.7 to 19.0 ppm, while BO₄ shifts are found in the range of -3.3 to 2.0 ppm, relative to BF₃·Et₂O. illinois.edu

Quantification between BO₃ and BO₄ species often requires deconvolution of experimental data, which can introduce small errors. mdpi.com Higher magnetic fields can reduce the effect of quadrupolar interaction, leading to more accurate quantification. mdpi.com

Beyond the basic BO₃ and BO₄ units, ¹¹B NMR can provide insights into more complex polyborate groups present in glasses and solutions. While directly assigning peaks to specific polyborate groups like boroxol, pentaborate, tetraborate, or diborate can be challenging due to spectral overlap and assignment ambiguities, advanced techniques like double-quantum–single-quantum (2Q–1Q) correlation ¹¹B NMR can help in identifying and quantifying B-O-B linkages and understanding the connectivity of different borate units. nih.govacs.org For instance, 2Q–1Q ¹¹B NMR suggests that "ring" B entities primarily constitute BO₃ groups coexisting with BO₄ moieties in superstructural ring units, while "non-ring" B sites involve linkages to B and Si. acs.org

In sodium borosilicate glasses, ¹¹B MAS and 3QMAS NMR at high magnetic fields allow for the determination of proportions of several borate units, including BO₃ in boroxol ring and non-ring sites, and BO₄ with varying numbers of Si neighbors. researchgate.net

²³Na MAS-NMR for Cationic Environments and Bond Lengths

²³Na MAS-NMR spectroscopy is valuable for studying the local environments of sodium cations in borate systems. This technique is sensitive to the interactions between sodium ions and the surrounding oxygen atoms, providing information about the cationic environments and potentially related to bond lengths. ²³Na NMR studies can confirm strong interactions between sodium cations and oxygen atoms in borate structures. psu.edu Changes in ²³Na NMR signals, such as shifts towards lower frequency, can indicate strong interactions. psu.edu The technique can also provide evidence for the mobility or fluctuation of sodium cations within the network. psu.edu

While the provided search results specifically mention ²³Na NMR in the context of tris(oxaalkyl) borates and their complexes with Na⁺ cations, the principle applies to this compound systems where Na⁺ ions act as network modifiers and charge compensators for negatively charged borate units (like BO₄⁻). scirp.org The local environment of the Na⁺ ion is influenced by the surrounding oxygen atoms, and ²³Na MAS-NMR can differentiate between different sodium sites depending on their coordination and the nature of the surrounding borate or silicate units.

Data Table: Characteristic Raman Shifts for Borate Species in Aqueous Solutions

| Species | Characteristic Raman Shift (cm⁻¹) | Citation |

| B(OH)₃ | 874 (ν₁) | rsc.org |

| [B(OH)₄]⁻ | 741 (ν₁) | rsc.org |

| [B₃O₃(OH)₄]⁻ | 610 (ν₁) | rsc.org |

| [B₄O₅(OH)₄]²⁻ | 563 (ν₁ₐ), 938 (ν₁b) | rsc.org |

| [B₅O₆(OH)₄]⁻ | 525, 760, 915, 994 | rsc.org |

| [B₂O(OH)₅]⁻ (Diborate) | ~865 (postulated) | rsc.orgnih.gov |

| [B₂O₂(OH)₄]²⁻ (Diborate) | ~865 (postulated) | nih.gov |

Data Table: Characteristic FTIR Bands for Borate Units in Glasses

| Structural Unit/Linkage | Characteristic FTIR Band Range (cm⁻¹) | Assignment | Citation |

| Trigonal BO₃ units | 1200–1600 | Asymmetric stretching relaxation of B-O bond | scienceasia.org |

| Tetrahedral BO₄ units | 800–1200 | B-O bond stretching | scienceasia.org |

| B-O-B linkages | ~700 | Bending vibrations | scienceasia.org |

Data Table: ¹¹B NMR Chemical Shifts for Boron Coordination

| Boron Coordination | Isotropic Chemical Shift Range (ppm) (relative to BF₃·Et₂O) | Citation |

| Trigonal [BO₃] | -12.7 to 19.0 | illinois.edu |

| Tetrahedral [BO₄] | -3.3 to 2.0 | illinois.edu |

Microscopic and Morphological Characterization

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are instrumental in visualizing the surface morphology and internal structure of this compound materials at different magnifications.

Scanning Electron Microscopy (SEM) Studies on Glass and Other Forms

SEM is widely used to examine the surface morphology and homogeneity of this compound glasses and other forms. Studies on this compound glasses, including those doped with other elements like aluminum or transition metal ions, often utilize SEM to confirm their amorphous nature and assess surface characteristics. For instance, SEM analysis of sodium alumino borate glasses prepared by the melt quench technique has been employed to verify their amorphous structure and examine their morphology sphinxsai.com. These studies often show surfaces without distinct microstructures or crystalline phases, consistent with a glassy state sphinxsai.comscirp.org. The images can reveal the presence of different sized grain particles and the aggregation of larger particles and cluster formation, which are indicative of the glass nature of the samples sphinxsai.comresearchgate.net. SEM is also used in the structural characterization of doped this compound glasses, confirming the nature and composition of synthesized glass samples thecmrs.in. In some cases, higher sodium content in borophosphosilicate glasses has led to visible agglomeration or nanocrystallization, observable through techniques including SEM diva-portal.org.

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Ab Initio calculations, are essential for understanding the electronic structure, bonding, dynamics, and speciation of this compound systems at the atomic and molecular levels.

Density Functional Theory (DFT) for Associative Cluster Analysis

DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. In the context of sodium borates, DFT has been applied to study the associative clusters formed in various environments. For instance, DFT calculations have been used to investigate the geometric and electronic structures of sodium-doped boron clusters researchgate.net. These studies can explore how sodium atoms interact with boron frameworks and the resulting electronic properties researchgate.net. DFT has also been employed to verify the calculation of associative clusters of this compound in solution, providing detailed structural insights cas.cn. The application of DFT allows for the theoretical prediction of structural parameters and the analysis of bonding characteristics within these clusters researchgate.netcas.cn. DFT studies have also been used in conjunction with ab initio molecular dynamics to investigate boron isotope fractionation, correlating it with the coordination of boron atoms and B-O bond length arxiv.org.

Molecular Dynamics (MD) Simulations of Borate Melts and Solutions

Ab Initio Investigations of Aqueous Boron Speciation

Ab initio methods, based on first-principles quantum mechanics, are used to study the speciation of boron in aqueous solutions. Boron speciation in water is complex and pH-dependent, involving boric acid (H₃BO₃) and various borate ions, including monomeric and polyborate species atamanchemicals.comresearchgate.net. Ab initio calculations have been utilized to investigate the equilibrium boron isotope fractionation between boron-bearing minerals and aqueous fluids containing species like H₃BO₃ and H₄BO₄⁻ arxiv.orgdntb.gov.ua. These calculations help in understanding the mechanisms driving isotope fractionation at the atomic scale arxiv.org. Raman spectroscopy combined with ab initio investigations has been used to study the aqueous speciation of boric acid and this compound, identifying species like boric acid, borate ions ([B(OH)₄]⁻), and polyborate species such as [B₃O₃(OH)₄]⁻ and [B₄O₅(OH)₄]²⁻ in solution researchgate.net. Ab initio calculations can provide theoretical support for the identification and characterization of these species in solution under various conditions, including elevated temperatures and pressures arxiv.orgrsc.org.

Extended Order-Disorder (OD) Theory in Borate Crystal Chemistry

The crystal chemistry of borates, including various forms of this compound, is extensively analyzed using the extended Dornberger-Schiff order–disorder (OD) theory. This theoretical framework is based on identifying fundamental building blocks (FBBs) of various dimensions that constitute borate structures. These FBBs are typically based on boron atoms coordinated by either three oxygen atoms in a triangular arrangement (BO₃) or four oxygen atoms in a tetrahedral arrangement (BO₄). researchgate.netcapes.gov.brtandfonline.comnih.gov

All borate structures are constructed from these fundamental units, with polyborates often containing combinations of different blocks. researchgate.netcapes.gov.br Each building block possesses its own distinct topology and local symmetry. researchgate.netcapes.gov.br The subsequent condensation of these blocks into larger structural units such as rods, layers, and frameworks is governed by specific symmetry laws, which are central to OD analysis. researchgate.netcapes.gov.brtandfonline.com

The extended OD theory provides a tool for crystal chemical analysis by proposing symmetry groupoids of various ranks for different condensation units in borate groups. researchgate.netcapes.gov.brtandfonline.com This approach has been successfully applied to distinguish structural-generic branches for borates, predict hypothetical structural variants, and either confirm or correct the positions of compounds within mineral classification systems like the Strunz system. researchgate.netcapes.gov.brtandfonline.com

Many borate crystal structures exhibit a modular and/or OD character, which contributes significantly to the formation of numerous structural derivatives. researchgate.net The symmetry of these OD structures is described by groupoids, which can incorporate non-crystallographic symmetry operations. researchgate.net For instance, studies on specific borate structures, such as fukalite, demonstrate the application of OD theory to structures built from rods with two-dimensional disorder. rruff.info The crystal structure of a new this compound, Na₃GdB₈O₁₅, illustrates a structure built from a fundamental building block containing both BO₃ triangles and BO₄ tetrahedra, forming a one-dimensional anionic framework. rsc.org

Kinetics of Boric Acid-Borate Equilibrium in Aqueous Environments

In aqueous environments, dissolved boron primarily exists as undissociated boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻), particularly at moderate pH levels. researchgate.netnih.govawi.dehawaii.edu The equilibrium between these two species involves a notable structural transformation, where the planar B(OH)₃ molecule converts to the tetrahedral B(OH)₄⁻ ion. researchgate.nethawaii.edu

Studies on the kinetics of the boric acid-borate equilibrium in aqueous solutions, including seawater, indicate that the reaction rate constants are significantly smaller (two to four orders of magnitude) than those typically observed for diffusion-controlled reactions in other acid-base equilibria. researchgate.nethawaii.edu This relative slowness is attributed to the substantial structural rearrangement required for the interconversion between the planar and tetrahedral boron species. researchgate.nethawaii.edu

The distribution of boric acid, borate, and polyborate species in solution is dependent on both pH and the total boron concentration. At lower pH, boric acid is the predominant form, while at higher pH, the borate ion dominates. nih.gov Polyborate species, such as diborate and tetraborate, tend to form at pH values around the pKₐ of boric acid and at elevated total boron concentrations. nih.gov

The equilibrium reactions for common boric acid and borate species have been characterized. For example, the logarithm of the equilibrium constant (log K) for the dissociation of boric acid (B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺) at 25°C is approximately 9.234. nih.gov

Research has also investigated the reaction kinetics of various boron species with other chemical entities in aqueous solutions. For instance, studies on the reactivity of hydroxyl radicals with boron species have determined rate constants for boric acid, borate, diborate, and tetraborate. The rate constants at room temperature for the reaction with hydroxyl radicals were found to be 3.6 × 10⁴ M⁻¹·s⁻¹ for boric acid, 1.1 × 10⁶ M⁻¹·s⁻¹ for borate, 6.4 × 10⁶ M⁻¹·s⁻¹ for diborate, and 6.8 × 10⁶ M⁻¹·s⁻¹ for tetraborate. nih.govnih.gov These values are consistent with previously estimated upper limits. nih.govnih.gov

The time scale for the establishment of the boric acid-borate equilibrium in seawater has been calculated to be approximately 95 microseconds at 25°C and a salinity of 35. researchgate.netawi.dehawaii.edu

Kinetic studies on the sorption of boron from aqueous solutions using various materials, such as industrial wastes like red mud and fly ash, often show that the sorption kinetics align well with a pseudo second-order model. ascelibrary.org

The following table summarizes some key kinetic parameters related to the reactions of boron species in aqueous solution:

| Species | Reactant | Rate Constant (M⁻¹·s⁻¹) | Conditions (°C) | Reference |

| Boric Acid | Hydroxyl radical | 3.6 × 10⁴ | Room Temp | nih.govnih.gov |

| Borate | Hydroxyl radical | 1.1 × 10⁶ | Room Temp | nih.govnih.gov |

| Diborate | Hydroxyl radical | 6.4 × 10⁶ | Room Temp | nih.govnih.gov |

| Tetraborate | Hydroxyl radical | 6.8 × 10⁶ | Room Temp | nih.govnih.gov |

| B(OH)₄⁻ | CO₂ (in K₂CO₃ soln) | 5.5 × 10¹¹ * exp(-6927/T [K]) | 80 | researchgate.net |

| OH⁻ | CO₂ (in K₂CO₃ soln) | 2.53 × 10¹¹ * exp(-4311/T [K]) | 80 | researchgate.net |

*Note: The rate constants for the reaction with CO₂ are given by Arrhenius expressions, where T is in Kelvin.

Advanced Synthetic Methodologies and Material Science of Sodium Borates

Novel Synthesis Routes for Sodium Borate (B1201080) Compounds

The synthesis of sodium borate compounds can be achieved through various routes, each offering specific advantages depending on the desired product morphology, purity, and scale. Beyond traditional solid-state reactions, novel approaches like melt quenching, hydrothermal synthesis, and in situ methods have gained prominence for tailoring the properties of this compound materials.

Melt Quenching Techniques for Glass Systems

Melt quenching is a widely used technique for the synthesis of this compound glasses. This method involves rapidly cooling a molten mixture of precursor materials, which inhibits crystallization and promotes the formation of an amorphous solid. Lead this compound glasses, for instance, have been prepared using the melt-quenching method with compositions such as (90 - x)B₂O₃ + 10ZnO + xPbO, where x varies from 15 to 35 mol % scientific.net. Another study utilized melt quenching to fabricate glasses in the 20Na₂O–(80 − x)B₂O₃–xSb₂O₃ system, with x ranging from 0 to 30 mol % acrhem.orgacs.org. The melt-quenching process allows for the incorporation of various modifying oxides, influencing the glass network structure and properties ripublication.com.

Hydrothermal Synthesis of Borate Minerals

Hydrothermal synthesis is a method that involves the reaction of precursors in an aqueous medium at elevated temperatures and pressures. This technique is particularly suitable for the synthesis of crystalline borate minerals. Magnesium borates, for example, have been hydrothermally synthesized from this compound minerals like tincalconite (Na₂B₄O₇·5H₂O), along with other raw materials such as dehydrated magnesium chloride (MgCl₂) and boric acid (H₃BO₃) at 100°C isites.info. Varying reaction times in hydrothermal synthesis can lead to the formation of different magnesium borate phases, including Admontite [MgO(B₂O₃)₃·7(H₂O)], Aksaite [Mg(B₆O₇(OH)₆)·2H₂O], and Magnesium Boron Hydrate [MgB₁₂O₁₉·5(H₂O)] isites.info. This method allows for the production of both nano- and microscale minerals with high reaction yields epa.govsemanticscholar.orgresearchgate.netresearchgate.net.

Development of this compound-Based Materials

This compound serves as a fundamental component in the development of various advanced materials, particularly in the field of glasses. Its ability to form a glass network and accommodate various modifying and doping elements makes it a versatile material for tailoring properties for specific applications.

This compound Glass Systems Research

Optical and Luminescent Properties of Doped this compound Systems

This compound glasses and crystals serve as promising host matrices for luminescent materials due to their transparency, thermal stability, and ability to incorporate various dopant ions. The introduction of rare earth ions and transition metal oxides into the this compound structure can lead to materials with tailored optical and luminescent properties, making them suitable for applications such as phosphors, solid-state lasers, and display technologies.

Studies on doped this compound systems investigate the effect of dopant concentration and composition on the resulting optical absorption and emission spectra. For instance, research on this compound glasses containing metal oxides like CuO has shown changes in optical absorption spectra, which are interpreted in terms of structural concepts within the glass. scirp.org The incorporation of Y³⁺ ions into this compound glass systems has also been studied, with investigations into their contribution to electrical conductivity, dielectric, and magnetic properties, alongside optical characteristics. researchgate.net

The luminescent behavior of doped sodium borates is closely related to the electronic transitions within the dopant ions and their interaction with the local environment provided by the borate matrix. Understanding the structural changes induced by doping is crucial for optimizing the luminescent efficiency and emission wavelengths.

Electrical Conductivity Studies in this compound Systems

The electrical conductivity of this compound systems, particularly glasses, is a subject of significant research due to their potential use as solid electrolytes in electrochemical devices like batteries and sensors. The conductivity in these materials is primarily ionic, facilitated by the movement of sodium ions (Na⁺) through the glass network. rsc.orgdiva-portal.org

The AC conductivity in this compound glasses has been analyzed using models such as Jonscher's power law and the diffusion-controlled relaxation model, which help interpret the observed dispersion in conductivity in terms of dielectric loss relaxation mechanisms. proquest.com The electrical properties can also be affected by the addition of transition metal oxides, such as vanadium pentoxide (V₂O₅), which can introduce electronic conduction alongside ionic conduction. researchgate.net

Research also explores the effect of mechanical pressure on the ionic conductivity of this compound compounds, demonstrating that pressure can induce polymorphic transitions that enhance both boron dynamics and ionic conductivity. acs.org

This compound Composites and Nanomaterials Research

This compound is being explored as a component in various composites and nanomaterials to leverage its properties for enhanced performance in diverse applications. This includes its use in high-temperature lubricants, protective coatings, and potentially in biomedical materials.

In the context of high-temperature lubrication, this compound composites, such as mixtures with sodium silicate (B1173343), have shown promising tribological performance, including reduced friction and wear at elevated temperatures. sci-hub.se The formation of adaptive tribofilms under stressed shearing and thermal conditions is believed to contribute to this performance. sci-hub.se

This compound can also be incorporated into coatings, for instance, anodic coatings on magnesium alloys, where it can influence the solution conductivity and participate in coating formation, affecting thickness and potentially corrosion resistance. researchgate.net While borate phases may not always be explicitly detected in the final coating structure, their presence in the electrolyte during processing plays a role in the resulting material properties. researchgate.net

Research into this compound nanomaterials is also emerging, with potential applications ranging from lubrication additives to antibacterial agents. nih.govdntb.gov.ua The specific properties of this compound nanoparticles and their interactions within different matrices are active areas of investigation.

This compound-Modified Polymers and Biopolymers

Sodium borates are utilized to modify the properties of polymers and biopolymers, often acting as crosslinking agents or additives to enhance mechanical strength, thermal stability, adhesion, and other functional characteristics.